
2-Methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid is an organic compound with the molecular formula C8H8O4 It is known for its unique structure, which includes a benzodioxole ring substituted with a methoxy group and a methylcarbamic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol through methylenation using disubstituted halomethanes.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzodioxole ring using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Methylcarbamic Acid Moiety: The methylcarbamic acid moiety can be introduced by reacting the methoxy-substituted benzodioxole with methyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid undergoes various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Aplicaciones Científicas De Investigación
2-Methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Propiedades
Número CAS |
61083-13-4 |
|---|---|
Fórmula molecular |
C10H13NO6 |
Peso molecular |
243.21 g/mol |
Nombre IUPAC |
2-methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid |
InChI |
InChI=1S/C8H8O4.C2H5NO2/c1-10-8-11-6-4-2-3-5(9)7(6)12-8;1-3-2(4)5/h2-4,8-9H,1H3;3H,1H3,(H,4,5) |
Clave InChI |
WVUHXZQPNKDFRC-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)O.COC1OC2=CC=CC(=C2O1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




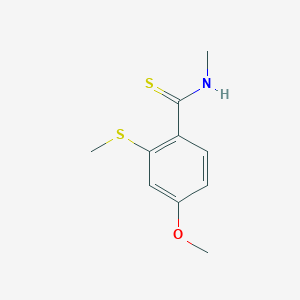

![1-[4-(2,2-Dimethylpropanoyl)phenyl]ethyl acetate](/img/structure/B14604325.png)
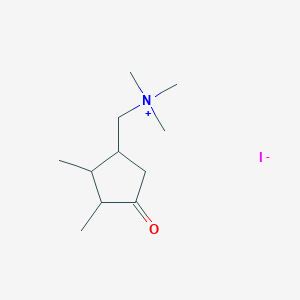
![1,3-Bis(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propan-2-one](/img/structure/B14604339.png)
![Benzoic acid, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14604350.png)
![N-Methyl-N'-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea](/img/structure/B14604358.png)
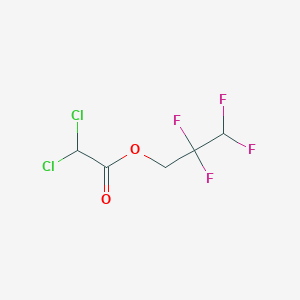
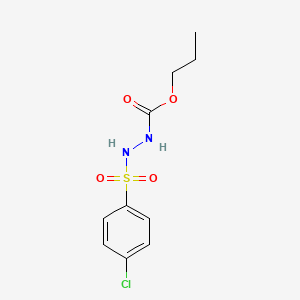
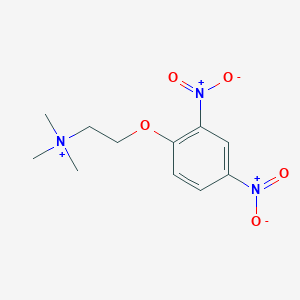
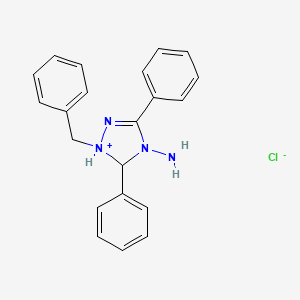
![N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide](/img/structure/B14604388.png)
